2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may include:
Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl and oxo groups: These functional groups can be introduced through selective alkylation and oxidation reactions.
Attachment of the thiazolyl ethyl acetamide moiety: This step may involve nucleophilic substitution reactions using thiazole derivatives and acetamide intermediates.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for research in organic synthesis and reaction mechanisms.
Biology
Medicine
The compound may have potential as a pharmaceutical agent, with applications in drug discovery and development.
Industry
In industrial applications, the compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-6-oxopyrido[3,4-d]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
- 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-c]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
Uniqueness
The unique structural features of 2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide, such as the specific arrangement of heterocyclic rings and functional groups, distinguish it from similar compounds. These features may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H15N7O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H15N7O2S/c1-10-20-16-19-8-11-12(23(16)21-10)3-6-22(15(11)25)9-13(24)17-4-2-14-18-5-7-26-14/h3,5-8H,2,4,9H2,1H3,(H,17,24) |
InChI Key |
VWPCGVFTCAXJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CC(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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